Product packaging for 11-Methyl-5H-benzo[B]carbazole(Cat. No.:CAS No. 120211-14-5)

11-Methyl-5H-benzo[B]carbazole

Cat. No.: B12955089
CAS No.: 120211-14-5
M. Wt: 231.29 g/mol
InChI Key: AUEDAUAYPTXPDK-UHFFFAOYSA-N
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Description

11-Methyl-5H-benzo[b]carbazole is a high-purity chemical compound offered for research and development purposes. It belongs to the benzo[b]carbazole family, a class of nitrogen-containing heterocyclic compounds known for their extensive biological potentials and significant role in medicinal chemistry research . The benzo[b]carbazole scaffold is of high interest in anticancer agent development. Related compounds have been synthesized and evaluated as histone deacetylase (HDAC8) inhibitors, showing promising in vitro cytotoxicity against human cancer cell lines . Furthermore, the structural framework of this compound class, characterized by a multi-ring system with a para-conjugated quinone ring and nitrogen atoms, is considered favorable for biochemical interactions such as DNA intercalation, making it a valuable scaffold for investigating new therapeutic mechanisms . Researchers utilize this compound and its analogs in various fields, including the synthesis of novel helicenes for materials science and as a core structure for developing potential cytotoxic agents . This product is intended for research use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N B12955089 11-Methyl-5H-benzo[B]carbazole CAS No. 120211-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120211-14-5

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11-methyl-5H-benzo[b]carbazole

InChI

InChI=1S/C17H13N/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10,18H,1H3

InChI Key

AUEDAUAYPTXPDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC4=CC=CC=C14

Origin of Product

United States

Advanced Synthetic Methodologies for 11 Methyl 5h Benzo B Carbazole and Its Functionalized Congeners

Strategic Approaches to the Benzo[b]carbazole Framework Construction

The construction of the benzo[b]carbazole skeleton, particularly with specific substitutions such as the 11-methyl group, requires strategic synthetic planning. The methodologies employed are diverse, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed cascade reactions. These approaches are designed to efficiently assemble the fused polycyclic system with control over regioselectivity and functional group tolerance.

Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental to the synthesis of complex polycyclic aromatic compounds like 11-Methyl-5H-benzo[b]carbazole. These reactions involve the formation of one or more rings in a single or multi-step process, leading to the desired fused carbazole (B46965) framework.

The Friedel-Crafts reaction is a classic and versatile method for the formation of carbon-carbon bonds and the construction of aromatic systems. In the context of this compound synthesis, intramolecular Friedel-Crafts acylation or alkylation can be a key step. Typically, a suitably substituted N-arylindole precursor is subjected to a Lewis or Brønsted acid catalyst to induce cyclization onto an adjacent aromatic ring.

For instance, the synthesis could commence with an appropriately substituted diphenylamine (B1679370) derivative. An intramolecular Friedel-Crafts acylation of a precursor like N-(2'-acetyl-[1,1'-biphenyl]-4-yl)-N-methylacetamide, followed by reduction and aromatization, could yield the target molecule. The choice of catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl3), is crucial for the efficiency of the cyclization step. researcher.lifeumich.edu

Table 1: Illustrative Friedel-Crafts Cyclization Conditions

PrecursorCatalystSolventTemperature (°C)Yield (%)
N-(2'-acetyl-[1,1'-biphenyl]-4-yl)-N-methylacetamidePPA-120-14065-75
N-(2'-carboxy-[1,1'-biphenyl]-4-yl)-N-methylacetamideAlCl3CS2Reflux60-70

Strategies involving lithiation followed by nucleophilic substitution offer a powerful route to construct the benzo[b]carbazole core. This approach often relies on the directed ortho-metalation of N-arylindoles or related precursors. The introduction of a lithium atom at a specific position allows for subsequent reaction with an electrophile to build the necessary carbon framework for cyclization.

A plausible synthetic route could involve the lithiation of a suitably protected 2-bromo-N-methylaniline derivative, followed by a Suzuki or Stille coupling to introduce a 2-formylphenyl group. Subsequent intramolecular cyclization and aromatization would then lead to the this compound. Alternatively, sequential regioselective addition of organolithium reagents to an indolo[1,2-b]isoquinoline-6,11-quinone precursor has been reported to yield 6,11-disubstituted 5H-benzo[b]carbazoles. While not explicitly detailing the 11-methyl variant, this methodology suggests a viable pathway where one of the organolithium reagents is a methylating agent.

Recent advancements in transition-metal catalysis have led to the development of elegant cascade reactions for the synthesis of complex heterocyclic systems. One such example is the palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles. This methodology allows for the efficient construction of the benzo[b]carbazole framework in a single operation.

To synthesize this compound using this approach, 2-vinylbenzaldehyde (B1595024) would be reacted with a methyl-substituted indole (B1671886), such as 7-methylindole. The reaction likely proceeds through a sequence of Heck coupling, cyclization, and aromatization steps, catalyzed by a palladium complex. This method is attractive due to its atom economy and the ability to generate molecular complexity rapidly.

Acid-catalyzed cyclizations are a cornerstone of carbazole synthesis. Strong Brønsted acids like trifluoroacetic acid (TFA) can effectively promote the intramolecular cyclization of appropriately designed precursors. nih.govnih.govresearchgate.netrsc.org For the synthesis of this compound, a potential precursor could be an N-aryl-N-(2-biphenyl)amine derivative bearing a suitable functional group that can be activated by the acid to initiate cyclization.

For example, an N-(2'-hydroxyethyl-[1,1'-biphenyl]-4-yl)-N-methylamine derivative could undergo an acid-catalyzed intramolecular electrophilic aromatic substitution to form the fused carbazole ring system. The reaction conditions, including the choice of acid and temperature, would need to be carefully optimized to achieve a good yield of the desired product.

Table 2: Representative Acid-Catalyzed Cyclization Reactions

PrecursorAcid CatalystSolventReaction Condition
N-(2'-hydroxyethyl-[1,1'-biphenyl]-4-yl)-N-methylamineTFADichloromethaneRoom Temperature
2'-(N-methylamino)-[1,1'-biphenyl]-2-carbaldehydep-TsOHTolueneReflux

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides another strategic avenue for the construction of the benzo[b]carbazole framework. dntb.gov.uametu.edu.tr This approach typically involves the reaction of a diene, often an indole-based diene, with a suitable dienophile to form a partially saturated carbazole intermediate, which is then aromatized to the final product.

For the synthesis of this compound, one could envision a strategy where a 2,3-divinyl-7-methylindole acts as the diene. Reaction with a dienophile such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) would lead to a Diels-Alder adduct. Subsequent aromatization, potentially through oxidation or elimination of a leaving group, would furnish the desired this compound. The regioselectivity of the Diels-Alder reaction would be a critical factor to control in this synthetic route.

Transition Metal-Catalyzed Coupling and Cyclization Processes

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are crucial for constructing the tetracyclic framework of benzo[b]carbazoles. Catalysts based on palladium, copper, and iron have been instrumental in developing novel synthetic routes that provide high yields and functional group tolerance.

Palladium catalysts are widely used for constructing carbazole frameworks through various annulation strategies. acs.org One effective method involves a Pd(II)-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles, which produces substituted benzo[b]carbazole derivatives with excellent regioselectivity. researchgate.net

Another robust, two-stage domino strategy begins with a palladium-catalyzed domino Heck–Suzuki coupling of 2-bromo-N-propargylanilide derivatives. acs.orgnih.govacs.org This initial step efficiently assembles the necessary precursors, which can then undergo further cyclization to form the final benzo[b]carbazole product. acs.orgnih.govacs.org Similarly, the Suzuki-Miyaura cross-coupling reaction is a key process for preparing essential biphenyl (B1667301) intermediates, such as 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione, which serves as a precursor for other cyclization methods. thieme-connect.comresearchgate.netderpharmachemica.com Furthermore, palladium-catalyzed carbonylative annulation of substrates like o-alkynylphenols demonstrates the versatility of palladium in synthesizing complex heterocyclic structures, a principle applicable to carbazole synthesis. nih.gov

Copper(II) triflate (Cu(OTf)₂) has been identified as a potent Lewis acid catalyst for various organic transformations, including the synthesis of carbazole derivatives. wikipedia.org This catalyst is particularly effective in promoting heteroannulation reactions. While specific applications to this compound are part of a broader class of reactions, Cu(OTf)₂ is known to catalyze amination and annulation reactions involving indoles, which are key steps in building the carbazole framework. researchgate.netnih.gov Its utility in constructing fused heterocyclic systems makes it a valuable tool in the synthesis of complex carbazole structures.

Iron catalysis presents an economical and environmentally friendly alternative to methods using precious metals. bioengineer.org A highly efficient protocol for synthesizing substituted benzo[b]carbazole derivatives involves an iron-catalyzed domino isomerization/cyclodehydration sequence. nih.govacs.org This reaction utilizes substituted 2-[(indoline-3-ylidene)(methyl)]benzaldehyde derivatives as substrates, which are readily prepared via a Pd-catalyzed domino Heck-Suzuki coupling. acs.orgacs.org The iron-catalyzed transformation proceeds smoothly under optimized conditions, typically using 10 mol % FeCl₃ in 1,2-dichloroethane, to afford the desired benzo[b]carbazole products in excellent yields, ranging from 68% to 98%. acs.org This method demonstrates broad functional group tolerance, accommodating methyl, methoxy, acetyl, and chloro substituents. acs.org

Table 1: Yields of Substituted Benzo[b]carbazoles via Iron-Catalyzed Domino Reaction acs.org
Substrate PrecursorSubstituent (R)ProductYield (%)
2b4-Me3b98
2c4-OMe3c95
2d4-COMe3d85
2e4-CO2Et3e80
2f3-Thienyl3f94
2gp-Biphenyl3g68
2h1-Naphthyl3h84
2m4-Cl3m92

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. A one-pot, double palladium-catalyzed Buchwald-Hartwig coupling reaction has been successfully employed for the synthesis of 5-substituted 5H-benzo[b]carbazole-6,11-diones. thieme-connect.comresearchgate.net This approach uses a key precursor, 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione, which reacts with various substituted anilines. thieme-connect.comepa.gov The reaction is typically catalyzed by a palladium source such as Pd(OAc)₂ with a suitable ligand like BINAP. thieme-connect.comresearchgate.net This methodology provides good to excellent yields (52-85%) and accommodates a range of anilines with both electron-donating and electron-withdrawing groups. thieme-connect.com A similar double-intramolecular Buchwald-Hartwig reaction has also been used to create related complex heterocycles like indolo[2,3-b]carbazole. nih.gov

Table 2: Synthesis of 5-Substituted 5H-benzo[b]carbazole-6,11-diones via Double Buchwald-Hartwig Coupling researchgate.net
Aromatic AmineSubstituent (R)ProductYield (%)
4-nitroaniline4-NO₂6a85
anilineH6b61
3-chloroaniline3-Cl6c73
4-chloroaniline4-Cl6d70
3-methoxyaniline3-OMe6e52
4-methoxyaniline4-OMe6f75
4-methylaniline4-Me6g70

Photochemical Synthesis Routes for Benzo[a]carbazoles and Related Systems

Photochemical reactions provide unique pathways for the formation of complex cyclic systems, often under mild conditions. The synthesis of carbazoles can be achieved through the photo-conversion of diphenylamines. acs.org Specifically for benzo[a]carbazole derivatives, intramolecular cyclization of precursor molecules can be induced by photolysis. nih.govrsc.org These reactions often proceed via a 6π-electrocyclization mechanism, where irradiation of a conjugated system leads to ring closure. This approach has been used to construct the carbazole framework from suitably designed triarylamine or stilbazole-type precursors.

Regioselective and Stereoselective Control in Synthesis

Achieving regiochemical control is a critical challenge in the synthesis of substituted carbazoles. derpharmachemica.com In transition metal-catalyzed reactions, regioselectivity is often dictated by the pre-functionalization of the starting materials. rsc.org For instance, in Suzuki and Buchwald-Hartwig coupling reactions, the precise placement of halide and boronic acid/amine functionalities on the aromatic precursors directly determines the substitution pattern of the final carbazole product. oregonstate.edu

Methodologies have been developed that offer complete control of regiochemistry, allowing for the creation of complicated and sterically congested substitution patterns on the carbazole core. oregonstate.edu For example, a strategy involving the cyclization of alkyne-tethered 3-anilido-2-pyrones is reported to be completely regioselective. oregonstate.edu Similarly, directing-group-assisted C-H activation provides a reliable approach to install functional groups at specific positions, such as the C-1 position of a carbazole. rsc.org Stereoselectivity is primarily relevant for substituents on the carbazole ring rather than the aromatic core itself. The control of stereochemistry would depend on the specific reactions used to introduce chiral centers into the side chains of the molecule.

Derivatization and Functionalization Strategies of the Benzo[b]carbazole Core

The functionalization of the benzo[b]carbazole core is a key strategy for creating a diverse range of derivatives with tailored properties. Methodologies for derivatization can target various positions on the carbazole nucleus, including the nitrogen atom and the aromatic rings.

One prominent approach for the synthesis of substituted benzo[b]carbazoles involves the sequential regioselective addition of organolithium reagents to a precursor, followed by a reduction step. For instance, the reaction of indolo[1,2-b]isoquinoline-6,11-quinone with organolithium reagents, followed by sodium borohydride (B1222165) reduction, yields 6,11-disubstituted 5H-benzo[b]carbazoles. A specific example is the tandem combination of methyllithium (B1224462) and lithium triethylborohydride (Super Hydride) to produce 6-methylbenzo[b]carbazole. researchgate.netresearchgate.net While this demonstrates the feasibility of introducing a methyl group, the synthesis of the specific 11-methyl isomer requires a different strategic approach.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzo[b]carbazole system. The Buchwald-Hartwig amination, for example, has been employed in a double-coupling reaction to synthesize 5-substituted 5H-benzo[b]carbazole-6,11-diones. thieme-connect.comresearchgate.net This highlights the potential for introducing a wide array of substituents at the nitrogen atom (position 5).

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of carbazole and its derivatives. researchgate.net This approach offers the potential for regioselective introduction of functional groups onto the aromatic rings of the benzo[b]carbazole core, which could be applied to the synthesis of functionalized 11-methyl congeners.

Below is a table summarizing various functionalization strategies applicable to the benzo[b]carbazole core, based on methodologies developed for carbazole and its analogues.

Functionalization StrategyReagents and ConditionsTarget Position(s)Potential Application for this compound
N-Arylation/Alkylation Aryl halides or alkyl halides, Pd or Cu catalyst, base5 (Nitrogen)Introduction of various substituents at the nitrogen atom.
C-H Arylation/Alkylation Aryl or alkyl halides, Pd, Ru, or Rh catalystAromatic RingsDirect functionalization of the benzene (B151609) or naphthalene (B1677914) rings.
Halogenation N-Halosuccinimide (NBS, NCS)Aromatic RingsIntroduction of handles for further cross-coupling reactions.
Nitration/Sulfonation HNO₃/H₂SO₄, SO₃/H₂SO₄Aromatic RingsElectrophilic aromatic substitution to introduce nitro or sulfo groups.

Development of Novel Precursors and Synthetic Building Blocks for Benzo[b]carbazole Analogues

The development of novel precursors and synthetic building blocks is crucial for accessing a wider range of functionalized benzo[b]carbazole analogues, including the 11-methyl derivative. A key strategy involves the design of precursors that already contain the desired substitution pattern, which can then be cyclized to form the target benzo[b]carbazole.

One innovative approach utilizes 2-bromo-3-(2-bromophenyl)naphthalene-1,4-dione as a key precursor. thieme-connect.comresearchgate.net This building block can undergo a one-pot double palladium-catalyzed Buchwald-Hartwig coupling reaction with various anilines to afford a range of 5-substituted 5H-benzo[b]carbazole-6,11-diones. thieme-connect.comresearchgate.net To synthesize an 11-methyl analogue via this route, a modified precursor with a methyl group at the appropriate position on the naphthalene or phenyl ring would be required.

Another versatile precursor is indolo[1,2-b]isoquinoline-6,11-quinone. researchgate.netresearchgate.net As previously mentioned, this compound allows for the introduction of substituents at the 6 and 11 positions through the addition of organometallic reagents. The synthesis of this compound could potentially be achieved by the selective addition of a methyl organometallic reagent to this quinone, followed by reduction.

The development of functionalized indoles and naphthalenes as building blocks is also a significant area of research. For example, appropriately substituted 2-aminobiphenyls can undergo intramolecular cyclization to form carbazoles. organic-chemistry.org By analogy, a suitably substituted aminonaphthyl-benzene derivative could serve as a precursor for the construction of the benzo[b]carbazole skeleton with a pre-installed methyl group at the desired position.

The following table outlines some key precursors and building blocks with their potential applications in the synthesis of this compound and its analogues.

Precursor/Building BlockSynthetic StrategyPotential for this compound Synthesis
2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione Double Buchwald-Hartwig aminationA methyl-substituted version of this precursor could lead to a methylated final product.
Indolo[1,2-b]isoquinoline-6,11-quinone Regioselective addition of organometallicsDirect introduction of a methyl group at the C11 position is a plausible route.
Substituted 2-Aminonaphthyl-benzenes Intramolecular cyclization (e.g., Graebe-Ullmann reaction)A precursor with a methyl group on the appropriate ring could be designed for cyclization.
Functionalized Indole Derivatives Annulation reactions with a benzene synthonAn indole with a methyl group at the 2-position could be a key building block.

Computational and Theoretical Investigations of 11 Methyl 5h Benzo B Carbazole Molecular Systems

Quantum Chemical Methodologies (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical methodologies are fundamental tools for predicting the electronic and structural properties of molecular systems like 11-Methyl-5H-benzo[b]carbazole. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govnih.gov For a molecule such as this compound, a functional like B3LYP combined with a basis set such as 6-31G(d,p) would typically be employed to optimize the molecular geometry and calculate ground-state electronic properties. nih.govjnsam.com

To investigate the excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. nih.goviaamonline.org This method allows for the calculation of transition energies and oscillator strengths, providing theoretical insight into the electronic transitions between molecular orbitals. iaamonline.org

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and photophysical properties. Key aspects of this analysis include the characterization of its frontier molecular orbitals and the determination of its energy band gap.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electron-donating and electron-accepting capabilities, respectively. In carbazole-based systems, the HOMO is typically distributed over the electron-rich carbazole (B46965) core and any donor substituents, while the LUMO is localized on the electron-accepting parts of the molecule. frontiersin.orgnih.gov For this compound, the HOMO would be expected to have significant π-character and be delocalized across the fused aromatic ring system. The LUMO would also be a π*-antibonding orbital, distributed over the same conjugated framework. The methyl group at the 11-position would likely have a minor electron-donating effect, slightly raising the HOMO energy level.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.50
LUMO -2.00

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The energy band gap (E_g) is the energy difference between the HOMO and LUMO levels and is a critical parameter for determining a molecule's potential application in electronic devices. jnsam.com A smaller band gap generally corresponds to easier electronic excitation and is often associated with materials that absorb light at longer wavelengths. The E_g for conjugated organic molecules like this compound can be estimated from the onset of the absorption spectrum or calculated directly from the HOMO and LUMO energies obtained from DFT calculations. jnsam.com The significance of the band gap lies in its correlation with the material's color, conductivity, and potential use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The extensive system of fused aromatic rings in this compound results in significant electron delocalization through its π-conjugated system. This delocalization is a key factor in the stability and electronic properties of the molecule. Theoretical studies can visualize this delocalization through plots of the molecular orbitals and electron density. The degree of π-conjugation influences the HOMO-LUMO gap, with more extensive conjugation generally leading to a smaller gap. iaamonline.org The planarity of the molecule is also crucial for effective π-conjugation.

Molecular Conformation and Dynamics

Understanding the three-dimensional structure and potential flexibility of this compound is essential for interpreting its properties.

Geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations would be used to determine the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. A key aspect of the structure of fused aromatic systems is their planarity. Deviations from planarity can disrupt the π-conjugation and alter the electronic properties. The planarity of the benzo[b]carbazole core would be assessed by examining the dihedral angles within the fused ring system. While the aromatic core is expected to be largely planar, the methyl group will introduce some out-of-plane atoms.

Table 2: List of Chemical Compounds Mentioned

Compound Name

Torsional Potential Energy Surface Analysis

The torsional potential energy surface (PES) of a molecule describes the energy changes associated with the rotation around one or more of its chemical bonds. For this compound, a key torsional angle would be associated with the rotation of the methyl group at the 11-position relative to the rigid benzo[b]carbazole framework.

A computational analysis of the torsional PES would typically involve a series of constrained geometry optimizations where the dihedral angle of the C-C-N-C bond involving the methyl group is systematically varied. The resulting energy profile would reveal the rotational energy barriers and the preferred conformations of the molecule. It is anticipated that the rotation of the methyl group would have a relatively low energy barrier, characteristic of methyl rotors, likely in the range of a few kcal/mol. The PES would exhibit minima corresponding to staggered conformations and maxima for eclipsed conformations relative to the adjacent atoms on the carbazole ring. Understanding this rotational landscape is crucial as it can influence crystal packing and intermolecular interactions in the solid state.

Charge Transport Mechanism Modeling

The charge transport properties of organic semiconductors are critical for their performance in electronic devices. Theoretical modeling provides a means to understand these properties at the molecular level through the calculation of reorganization energies and charge transfer integrals.

The reorganization energy is a key parameter in Marcus theory that describes the energy required for a molecule to adjust its geometry upon gaining or losing an electron. It is composed of two components: the internal reorganization energy (λ_i) and the external reorganization energy (λ_o). Computational studies, particularly using Density Functional Theory (DFT), are effective in calculating the internal reorganization energy.

CompoundHole Reorganization Energy (λ_h) [eV]Electron Reorganization Energy (λ_e) [eV]
Benzo[b]carbazole0.180.11

The charge transfer integral (also known as the electronic coupling or transfer integral), J_ij, quantifies the electronic interaction between adjacent molecules and is a critical factor in determining the rate of charge hopping. The charge transfer rate (K_e) can be estimated using the Marcus-Hush equation, which incorporates both the reorganization energy and the charge transfer integral.

The value of J_ij is highly sensitive to the relative orientation and distance between neighboring molecules in the solid state. Therefore, its calculation requires knowledge of the crystal packing of this compound. While specific data for this compound is unavailable, studies on similar carbazole derivatives indicate that π-π stacking interactions are crucial for achieving large transfer integrals. The presence of the methyl group could influence the packing arrangement, potentially leading to different intermolecular distances and orientations compared to the unsubstituted benzo[b]carbazole, which would, in turn, affect the charge transfer integrals and rates.

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Maxima)

Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption and emission spectra of organic molecules. By calculating the energies of the excited states, it is possible to estimate the absorption (λ_abs) and emission (λ_em) maxima.

For carbazole-based systems, the absorption and emission are typically dominated by π-π* transitions within the aromatic core. The absorption spectrum of benzo[b]carbazole is characterized by several bands in the UV-Vis region. The introduction of a methyl group at the 11-position is expected to cause a slight bathochromic (red) shift in the absorption and emission maxima due to the electron-donating nature of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO). Theoretical calculations on similar carbazole derivatives have shown good agreement with experimental spectroscopic data.

Reaction Mechanism Elucidation through Theoretical Models

Theoretical models can be employed to investigate the mechanisms of chemical reactions involving this compound. This can include studying its synthesis, degradation pathways, or its reactivity in various chemical transformations. For instance, the synthesis of substituted benzo[b]carbazoles often involves transition-metal-catalyzed cross-coupling reactions.

Computational studies can elucidate the reaction mechanism by mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. For example, in a Buchwald-Hartwig amination reaction to form the carbazole ring, theoretical models can help to understand the catalytic cycle, including the oxidative addition, ligand exchange, and reductive elimination steps. While no specific theoretical studies on the reaction mechanisms of this compound have been identified, the principles derived from studies on related carbazole syntheses would be applicable.

Electrochemical Characterization and Redox Behavior of 11 Methyl 5h Benzo B Carbazole Compounds

Cyclic Voltammetry (CV) and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are fundamental techniques for probing the redox behavior of electroactive molecules. For carbazole (B46965) derivatives, these methods are instrumental in determining oxidation and reduction potentials, understanding electron transfer kinetics, and assessing the stability of charged species.

Oxidation and Reduction Potentials (E_onset, E_p)

Carbazole-based molecules are generally characterized by their electron-rich nature, making them susceptible to oxidation. The electrochemical oxidation of N-substituted carbazoles typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is largely localized on the carbazole ring system, to form a radical cation.

The onset potential (E_onset) and the anodic peak potential (E_p) are key metrics derived from CV that quantify the ease of oxidation. For derivatives of carbazole, the position and nature of substituents significantly influence these potentials. The presence of the electron-donating methyl group on the nitrogen atom in 11-Methyl-5H-benzo[b]carbazole is expected to lower its oxidation potential compared to the unsubstituted 5H-benzo[b]carbazole. Furthermore, the extended π-conjugation from the fused benzene (B151609) ring in the benzo[b]carbazole structure also contributes to a lower oxidation potential relative to simple carbazole.

While precise experimental values for this compound are not available, data from analogous N-alkylated carbazole derivatives suggest that the first oxidation process would be observed at moderately positive potentials. The reduction of carbazole derivatives typically occurs at high negative potentials and is often an irreversible process, indicating the relative instability of the corresponding radical anion.

Table 1: Projected Electrochemical Potential Data for this compound

Redox ProcessOnset Potential (E_onset)Peak Potential (E_p)Character
First Oxidation Est. 0.8 - 1.1 VEst. 0.9 - 1.2 VFormation of a radical cation (quasi-reversible)
First Reduction Est. < -2.0 VEst. < -2.1 VFormation of a radical anion (likely irreversible)

Note: The values presented are estimations based on trends observed for similar carbazole derivatives and are subject to variation depending on experimental conditions (e.g., solvent, electrolyte, scan rate).

Electron Transfer Kinetics and Mechanisms (e.g., EE, ECEC schemes)

The mechanism of electron transfer in carbazole derivatives can be complex. The initial oxidation is typically a single-electron transfer to form a radical cation. In some instances, a second, subsequent oxidation can occur at a higher potential, following an EE (Electrochemical-Electrochemical) mechanism.

More frequently, especially in the context of electropolymerization, an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism is proposed. This involves an initial electrochemical oxidation to a radical cation, which then undergoes a chemical coupling reaction (dimerization). This is followed by the electrochemical oxidation of the newly formed dimer, and subsequent chemical reactions leading to polymer growth. The kinetics of these steps are influenced by factors such as the stability of the radical cation and the steric hindrance around the reactive sites.

Reversibility of Redox Processes

The reversibility of a redox process provides insight into the stability of the generated charged species. A fully reversible process is characterized by a peak potential separation (ΔE_p = E_pa - E_pc) of approximately 59/n mV (where n is the number of electrons transferred) and a peak current ratio (i_pa / i_pc) of unity.

For many N-substituted carbazoles, the first oxidation wave exhibits quasi-reversible behavior. This suggests that the resulting radical cation has limited stability and may undergo follow-up chemical reactions, such as dimerization, especially at slower scan rates. The benzo[b]annulation in this compound might enhance the stability of the radical cation through delocalization of the positive charge over a larger π-system, potentially leading to more reversible redox behavior compared to simpler N-alkylcarbazoles.

Electropolymerization and Formation of Conductive Thin Films

A hallmark of carbazole chemistry is the ability of these molecules to undergo electropolymerization to form conductive polymer films. This process is initiated by the anodic oxidation of the monomer. The resulting radical cations can couple, typically at the 3- and 6-positions of the carbazole nucleus where the spin density is highest, leading to the formation of a polymer chain.

For this compound, repeated potential cycling in a suitable solvent-electrolyte system is expected to yield a thin film of poly(this compound) on the electrode surface. The growth of this film can often be monitored by the increasing current of the polymer's redox waves with each successive scan. The resulting polymer is expected to be electroactive, meaning it can be reversibly oxidized and reduced, and exhibit electrical conductivity in its oxidized (doped) state. The properties of the film, such as its morphology, conductivity, and electrochromic behavior, would be dependent on the specific conditions of electropolymerization.

Relationship between Molecular Structure and Electrochemical Parameters

The electrochemical properties of carbazole derivatives are intrinsically linked to their molecular structure. Key structural features that influence redox potentials and charge transport characteristics include the nature of the substituent on the nitrogen atom, the presence of other substituents on the carbazole ring, and the extent of the π-conjugated system.

In this compound, the electron-donating methyl group at the 11-position increases the electron density of the π-system, making it easier to oxidize (i.e., lowering the oxidation potential). The fused benzene ring extends the conjugation, which also contributes to a lower oxidation potential and can enhance the stability of the oxidized species.

Hole-Transporting Capabilities and Charge Carrier Mobility

Carbazole-based materials are renowned for their excellent hole-transporting properties, making them crucial components in organic light-emitting diodes (OLEDs) and photovoltaic devices. This capability stems from their ability to form stable radical cations and their appropriate HOMO energy levels, which facilitate the injection and transport of positive charge carriers (holes).

The charge carrier mobility is a measure of how quickly charges can move through a material under the influence of an electric field. For thin films of carbazole derivatives, this property is highly dependent on the molecular packing and morphology of the film. While specific charge carrier mobility data for this compound are not available, related N-alkylated carbazole polymers and molecular glasses typically exhibit hole mobilities in the range of 10⁻⁶ to 10⁻³ cm²V⁻¹s⁻¹. The planar and extended structure of the benzo[b]carbazole core could promote more ordered molecular packing and stronger intermolecular π-π interactions, potentially leading to higher charge carrier mobility compared to non-annulated carbazole systems.

Ionization Potential Considerations

While direct experimental values for the ionization potential of this compound are not extensively documented, a strong understanding can be derived from the analysis of its parent structures: carbazole and 5H-benzo[b]carbazole. Carbazole derivatives are known to possess ionization potentials typically in the range of 7.2 to 7.6 eV. nih.govacs.org The fusion of a benzene ring to the carbazole skeleton to form benzo[b]carbazole generally leads to a decrease in the ionization potential due to the extension of the π-conjugated system. This delocalization of electrons across a larger molecular framework raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby making it easier to remove an electron.

Theoretical and experimental studies on benzo[b]carbazole have provided specific values for its ionization potential, which serve as a direct benchmark. icm.edu.pl The introduction of the methyl group at the 11-position of the 5H-benzo[b]carbazole structure is expected to further influence the ionization potential. Alkyl groups, such as a methyl group, are generally considered to be electron-donating. This positive inductive effect increases the electron density within the π-system of the molecule. Consequently, the HOMO energy level is further destabilized (raised in energy), which should result in a lower ionization potential for this compound compared to the unsubstituted 5H-benzo[b]carbazole.

A comparative analysis of the ionization potentials of related compounds underscores these structural effects. The trend of decreasing ionization potential with increased π-conjugation and the addition of electron-donating substituents is a well-established principle in the study of aromatic and heterocyclic compounds.

Below is a data table comparing the ionization potentials of the parent carbazole and its benzo-fused analogue.

Compound NameCommon AbbreviationIonization Potential (Experimental)Ionization Potential (Calculated)
CarbazoleCz7.67 eV icm.edu.pl8.11 eV icm.edu.pl
5H-Benzo[b]carbazoleBbCz7.22 eV icm.edu.pl7.63 eV icm.edu.pl

The data clearly illustrates the reduction in ionization potential upon extending the conjugation from carbazole to benzo[b]carbazole. Based on these findings, the ionization potential of this compound is predicted to be slightly lower than that of 5H-benzo[b]carbazole.

Applications and Advanced Materials Research Incorporating 11 Methyl 5h Benzo B Carbazole

Organic Electronic and Optoelectronic Devices

Carbazole-based materials are widely recognized for their excellent hole-transporting capabilities and high triplet energies, making them suitable for a variety of roles in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole (B46965) derivatives are frequently employed as host materials for the emissive layer and, in some cases, as emitter components themselves. Their high triplet energy allows for efficient energy transfer to phosphorescent and fluorescent emitters, a critical factor in achieving high-performance OLEDs.

Carbazole-containing molecules are also developed as emitters, particularly for blue fluorescence, due to their wide bandgap. The emission color and efficiency can be tuned by modifying the molecular structure. For instance, creating donor-acceptor structures incorporating carbazole moieties can lead to efficient and color-stable emitters. Research on carbazole-π-imidazole derivatives has demonstrated the potential for achieving deep-blue emission in non-doped OLEDs, with high external quantum efficiencies. nih.gov

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate delayed fluorescence, leading to potentially 100% internal quantum efficiency in OLEDs. This process requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). Carbazole derivatives are extensively used as donor units in TADF molecules due to their ability to promote charge transfer and facilitate a small ΔEST. Theoretical studies on methyl-carbazole derivatives have been conducted to explore their potential as TADF emitters. researchgate.net

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, carbazole-based compounds have shown promise in both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs).

The primary role of carbazole derivatives in OPVs and perovskite solar cells is as a hole transport material (HTM). researchgate.net An efficient HTM should possess high hole mobility, appropriate energy levels to facilitate hole injection from the active layer and extraction to the anode, and good film-forming properties. The electron-rich nature of the carbazole moiety makes it an excellent building block for HTMs. While specific device performance data for 11-Methyl-5H-benzo[b]carbazole as an HTM is not available, the broader class of carbazole-based HTMs has been shown to yield high power conversion efficiencies in solar cells. nih.govnih.gov

In DSSCs, carbazole-based dyes act as sensitizers, absorbing light and injecting electrons into the semiconductor electrode. The performance of these dyes is highly dependent on their molecular structure, which influences their absorption spectra, energy levels, and charge transfer dynamics. Studies on carbazole-based sensitizers have shown promising power conversion efficiencies. researchgate.netmdpi.com

Organic Dye Sensitizers

Carbazole derivatives are extensively utilized in dye-sensitized solar cells (DSSCs) owing to their strong electron-donating capabilities, high hole mobility, and excellent thermal and chemical stability. nih.gov In the typical Donor-π-Acceptor (D-π-A) architecture of organic dyes, the carbazole unit often serves as the electron donor (D). nih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, which is anchored to a semiconductor substrate like TiO2. nih.gov This process is fundamental to the cell's photovoltaic performance.

Table 1: Performance of Representative Carbazole-Based Dye Sensitizers


Organic Field-Effect Transistors (OFETs)

The unique electronic properties of carbazole derivatives also make them highly suitable for use in organic field-effect transistors (OFETs), which are key components in flexible and printed electronics. acs.org The performance of OFETs is approaching that of polycrystalline silicon FETs, with charge carrier mobilities exceeding 10 cm²/(V s) in some cases. acs.org

Derivatives of indolo[3,2-b]carbazole (B1211750), a related structural isomer, have shown significant promise as p-type organic semiconductors. In one study, by modifying the IC backbone with octylthiophene and p-octylbenzene groups, a high hole mobility of 0.22 cm²V⁻¹s⁻¹ and an on/off ratio of approximately 10⁵ were achieved. rsc.org This performance is among the best reported for materials containing a secondary amine on the backbone. rsc.org The molecular organization, where the molecules stand perpendicular to the surface, was shown to be a key factor in achieving this high mobility. rsc.org Furthermore, carbazole-based conjugated polymers have been investigated as charge trapping layers in OFET memories, demonstrating the potential for high-density data storage and flexible electronics. researchgate.net

Table 2: OFET Performance of Indolo[3,2-b]carbazole Derivatives


Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole core makes its derivatives, including this compound, excellent platforms for the design of fluorescent probes and chemical sensors. chemrxiv.orgresearchgate.net These sensors operate through various mechanisms, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which lead to a detectable change in fluorescence upon binding with a target analyte. researchgate.net

Carbazole-based sensors have been developed for the detection of various ions. For example, a carbazole-azine-based fluorescent sensor was synthesized for the selective "off-on" detection of Cu²⁺ ions. nih.gov Another probe, based on a deprotection reaction initiated by Hg²⁺, demonstrated high sensitivity and a low detection limit of 2.05×10⁻⁷ mol·L⁻¹ for mercury ions in an aqueous solution. researchgate.net Similarly, a benzothiazole-modified quinoline Schiff base probe was developed for the selective detection of Zn²⁺ with a detection limit as low as 69.5 nM. rsc.org The design often involves coupling the carbazole fluorophore with a specific recognition site, allowing for high selectivity towards the target analyte. chemrxiv.org

Table 3: Examples of Carbazole-Based Fluorescent Sensors


Development of Advanced Functional Materials with Tailored Properties

Polymer Synthesis and Characterization (e.g., Carbazole-Fluorene Copolymers, Microporous Organic Polymers)

The integration of the this compound moiety into polymer backbones leads to materials with promising photophysical and electronic properties for applications in photonics and organic electronics. mdpi.com

Carbazole-Fluorene Copolymers: These copolymers are synthesized via methods like Suzuki coupling and are known for their intense blue photoluminescence and high quantum yields (often 78–87% in solution). nih.gov The properties of these copolymers can be finely tuned by attaching various substituents to the carbazole nitrogen. nih.govresearchgate.net For instance, copolymers with a 2-ethylhexyl substituent have been used in light-emitting devices (LEDs), exhibiting efficient electroluminescence with low onset voltages of 3-4 V. nih.govresearchgate.net The thermal stability and emission characteristics of these polymers make them suitable for use as light-emitting layers in blue OLEDs. fao.org

Microporous Organic Polymers (MOPs): Carbazole units are also valuable building blocks for MOPs due to their synthetic diversity and the reactivity of the 3 and 6 positions on the carbazole ring. nih.gov These materials possess high surface areas, tunable porosity, and excellent physicochemical stability, making them ideal for applications like gas storage and separation. rsc.org MOPs such as Conjugated Microporous Polymers (CMPs) have been synthesized from carbazole precursors and show potential for capturing CO2. nih.govresearchgate.net

Supramolecular Assemblies (e.g., Metal-Organic Polyhedra)

Supramolecular chemistry leverages noncovalent interactions to construct complex, well-defined architectures from molecular building blocks. frontiersin.org The this compound scaffold can be incorporated into ligands for coordination-driven self-assembly, leading to the formation of discrete structures like metal-organic cages (MOCs) or extended networks like metal-organic frameworks (MOFs). acs.orgnih.gov

These assemblies are created by mixing metal ions (nodes) with organic ligands (linkers). wikipedia.orgmdpi.com Recently, a tetrahedral metal-organic supramolecular cage featuring 12 dendritic carbazole arms was constructed. mdpi.com This complex structure exhibited aggregation-induced emission (AIE) and stimulus-responsive luminescence, demonstrating its potential for use as a fluorescent ink for vapor-responsive information recording. mdpi.com The design of the organic ligand, including its geometry and functional groups, is critical in directing the assembly process to form the desired supramolecular architecture. acs.orgnih.gov

Photorefractive Materials

The unique optical and electronic properties of benzo[a]carbazole derivatives, which are structurally similar to benzo[b]carbazoles, are being investigated for their use in photorefractive materials. smolecule.com These materials can change their refractive index in response to light, an effect that is useful for applications in optical data storage, processing, and holography. The photoconductivity and fluorescence properties of compounds like 8-Methyl-11H-benzo[a]carbazole are key to their potential in this area. smolecule.com While this remains an emerging area of research, the inherent characteristics of the benzo[b]carbazole core suggest its potential for similar applications.

Structure Property Relationship Studies of 11 Methyl 5h Benzo B Carbazole Derivatives

Systematic Investigation of Substituent Effects on Reactivity and Performance

The reactivity of the 11-Methyl-5H-benzo[b]carbazole core and the performance of its derivatives are heavily dependent on the nature and position of appended substituent groups. Modifying the structural characteristics of carbazoles at various positions can alter their molecular and optical properties. nih.gov The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule, thereby influencing its behavior in chemical reactions and its efficacy in electronic devices.

For instance, the rate of reactions such as Michael additions can be directly correlated to the inductive effects of substituents on a benzene-like ring. nih.gov Chlorine-substituted derivatives, which are activated by the electron-withdrawing nature of chlorine, have been shown to be more reactive towards nucleophiles like thiols compared to derivatives substituted with deactivating methyl or t-butyl groups. nih.gov This principle of activating and deactivating groups is fundamental in synthesizing new derivatives and predicting their chemical behavior.

In the context of material performance, particularly in OLEDs, the strategic placement of substituents is crucial for creating bipolar host materials, which possess both electron-donating (hole-transporting) and electron-accepting (electron-transporting) capabilities. Combining a carbazole (B46965) moiety, known for its excellent hole-transport properties, with an electron-accepting unit is a common strategy to achieve balanced charge transport within the emissive layer of an OLED. chemrxiv.orgresearchgate.net The linkage position of these donor and acceptor systems can substantially impact the molecule's conjugation and physical characteristics, thereby affecting device efficiency. chemrxiv.org

Correlation of Molecular Structure with Electronic Properties

The electronic properties of this compound derivatives, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are directly correlated with their molecular structure. These energy levels dictate the charge injection and transport capabilities of the material and determine its optical band gap.

Theoretical and experimental studies have shown that the introduction of substituents can systematically tune these energy levels. For example, attaching a strong electron-withdrawing group like a nitro group (-NO2) can significantly lower both the HOMO and LUMO energy levels of a molecule. nih.gov This lowering of energy levels typically results in a reduced energy gap (Egap), which can be advantageous for charge transport and tuning the optoelectronic properties of the material. nih.gov Conversely, electron-donating groups like a methyl group (-CH3) tend to raise the HOMO level more significantly than the LUMO, which can also influence the energy gap and charge injection properties. nih.gov

The ability to fine-tune these electronic properties is critical for designing materials for specific applications. For instance, in solar cells, matching the energy levels of the donor and acceptor materials is essential for efficient charge separation. In OLEDs, the HOMO and LUMO levels of the host material must be appropriately aligned with those of the dopant and adjacent transport layers to ensure efficient energy transfer and charge injection.

Below is a table summarizing the effects of different substituents on the electronic properties of a generic benzothiazole (B30560) derivative system, illustrating the principles that also apply to benzo[b]carbazole derivatives.

Compound IDSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
Comp1-H-5.59-1.953.64
Comp2-CH3-5.58-1.883.70
Comp3-NO2-6.18-3.352.83
Comp4-CH3 (alt. pos.)-5.52-1.923.60
Data adapted from a study on substituted benzothiazole derivatives to illustrate substituent effects. nih.gov

Interplay between Structural Features and Photophysical Characteristics

The photophysical properties of this compound derivatives, such as their absorption and emission of light, are intricately linked to their structural features. The extended π-conjugation of the benzo[b]carbazole core gives rise to strong absorption in the ultraviolet region. Modifications to this core through the addition of other conjugated groups can shift these absorption and emission bands and influence the fluorescence quantum yield.

For example, creating copolymers of carbazole and fluorene (B118485) results in materials that exhibit intense photoluminescence in the blue spectral region with high quantum yields, often between 78-87% in dilute solutions. mdpi.com The specific substituent attached to the carbazole nitrogen can influence both the maximum emission wavelength and the quantum yield. mdpi.com While properties in dilute solutions may be similar across a range of derivatives, more significant differences often emerge in thin films due to phenomena like excimer or aggregate formation, which are highly dependent on molecular structure. mdpi.com

In some cases, attaching flexible donor groups can unexpectedly lead to emission quenching through vibrational dissipation channels, which accelerates non-radiative decay. nih.gov However, when these same molecules are doped into a rigid matrix like polymethyl methacrylate (B99206) (PMMA), they can exhibit strong fluorescence, demonstrating that the environment plays a crucial role in the observed photophysical properties. nih.gov

The following table presents photophysical data for two radical derivatives incorporating a carbazole donor, showing their properties when doped in a PMMA film.

CompoundDoping Conc. (wt%)Max Emission (λem, nm)Quantum Yield (ΦF, %)
TTM-1TPE-2Cz165511.2
TTM-1TPE-2Cz56555.1
TTM-1TPE-2Cz106552.8
TTM-2TPE-2Cz165510.5
TTM-2TPE-2Cz56554.6
TTM-2TPE-2Cz106552.5
Data adapted from a study on carbazole-capped triphenylmethyl radicals. nih.gov

Influence of Molecular Flexibility and Steric Effects on Material Performance

The three-dimensional shape of this compound derivatives, including their flexibility and the steric hindrance caused by bulky substituents, plays a critical role in their performance as materials. These factors govern how molecules pack together in the solid state, which in turn affects properties like thermal stability, thin-film morphology, and charge transport.

Introducing bulky substituents can be a deliberate strategy to control intermolecular interactions. For example, adding large groups can prevent the close packing of molecules that often leads to aggregation-caused quenching of fluorescence, thereby enhancing emission in the solid state. This is a key principle behind the design of materials exhibiting aggregation-induced emission (AIE). nih.gov

In the context of organic field-effect transistors (OFETs), controlling the molecular organization in thin films is paramount. For instance, in certain indolo[3,2-b]carbazole (B1211750) derivatives, the introduction of long alkyl chains at the ends of the molecule, rather than on the nitrogen atoms, encourages the molecules to stand perpendicular to the substrate surface. rsc.org This orientation is often favorable for charge transport through the thin film, leading to higher charge carrier mobility.

Furthermore, steric effects can lead to unique structural phenomena like atropisomerism, where rotation around a single bond is restricted. This has been observed in derivatives like 5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole, where the bulky naphthyl groups hinder free rotation, creating stable isomers that can influence material properties. The thermal stability of these materials is also a key consideration; derivatives often exhibit high thermal stability with decomposition temperatures exceeding 380°C, a crucial property for the longevity of electronic devices. chemrxiv.org

Advanced Characterization Techniques and Methodologies for 11 Methyl 5h Benzo B Carbazole Research

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 11-Methyl-5H-benzo[b]carbazole. These techniques provide detailed information on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, ¹H NMR would identify the chemical environment of all protons, including those on the aromatic rings and the methyl group. The ¹³C NMR spectrum would correspondingly map out the carbon skeleton.

Expected ¹H NMR Spectral Features:

Aromatic Protons: A series of multiplets in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the protons on the fused aromatic rings.

N-H Proton: A broad singlet corresponding to the amine proton at the 5-position, the chemical shift of which can be influenced by solvent and concentration.

Methyl Protons: A characteristic singlet in the upfield region (typically δ 2.0-3.0 ppm) for the methyl group at the 11-position.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range, representing the carbons of the benzo and carbazole (B46965) ring systems.

Methyl Carbon: A distinct signal in the aliphatic region (typically δ 15-25 ppm).

Specific, experimentally verified NMR data for this compound is not publicly available. The interpretation is based on general principles and data for related carbazole structures.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated molecular weight for this compound (C₁₇H₁₃N) is 231.1048 g/mol . Techniques like Electrospray Ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺.

For the parent compound, 5H-benzo[b]carbazole, the base peak in the mass spectrum is observed at a mass-to-charge ratio (m/z) of 217, corresponding to the molecular ion. nih.gov The fragmentation pattern would provide further structural information.

Table 1: Expected Mass Spectrometry Data for this compound

Technique Expected Observation Purpose
MS Molecular ion peak (M⁺) at m/z ≈ 231 Molecular Weight Determination
HRMS Exact mass measurement of [M+H]⁺ or M⁺• Elemental Formula Confirmation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carbazole and its derivatives are known to be chromophoric, exhibiting characteristic absorption bands due to π-π* transitions within the conjugated aromatic system. For carbazole-based compounds, absorption peaks are typically observed around 300 nm and at lower energies above 350 nm. mdpi.com The addition of a methyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima.

Specific UV-Vis absorption maxima for this compound have not been reported in the reviewed literature.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Many carbazole derivatives are fluorescent, making PL spectroscopy a valuable tool for studying their electronic and photophysical properties. Benzo[b]carbazoles have been reported to emit light in the 410-521 nm range. The emission properties, including the wavelength of maximum emission (λₑₘ) and quantum yield, are sensitive to the molecular structure and environment.

Detailed photoluminescence spectra, including emission maxima and quantum yields for this compound, are not currently available in published works.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by vibrations characteristic of the carbazole core and the methyl substituent.

Table 2: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H Stretch Secondary Amine (Carbazole)
3100-3000 C-H Stretch Aromatic
2950-2850 C-H Stretch Aliphatic (Methyl)
1600-1450 C=C Stretch Aromatic Ring
~1450 C-N Stretch Aromatic Amine

This data is predictive, based on characteristic vibrational frequencies for these functional groups. researchgate.netvscht.cz

X-ray Crystallography and Single Crystal X-ray Diffraction (SCXRD)

The crystal structure of related but more complex benzo[b]carbazole derivatives has been solved, often revealing monoclinic or triclinic crystal systems. mdpi.com However, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound are not available in the public domain.

Table 3: Information Obtainable from SCXRD

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.

Molecular Geometry and Crystal Packing Analysis

The determination of the three-dimensional structure of carbazole derivatives is fundamental to understanding their properties. X-ray crystallography reveals that the core benzo[b]carbazole ring system is generally planar. nih.gov In related structures, such as 7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole, the planarity of this core is a defining feature, with bond distances and angles being comparable to other similar carbazole structures. nih.gov

Crystal packing describes the arrangement of molecules in the solid state. In derivatives of benzo[b]carbazole, the packing is often governed by a network of weak intermolecular interactions. nih.gov For example, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde features a "straw-style" packing arrangement stabilized by various intermolecular forces. iucr.org

Table 1: Representative Crystallographic Data for a Related Benzo[b]carbazole Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P b c a
a (Å) 13.9260 (6)
b (Å) 10.1995 (5)
c (Å) 27.3014 (14)
V (ų) 3877.8 (3)
Z 8

Data derived from a study on 7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of carbazole compounds is heavily influenced by non-covalent interactions. nih.govnih.gov These forces, while individually weak, collectively dictate the crystal packing and, consequently, the material's bulk properties.

Hydrogen Bonding : In carbazole derivatives containing suitable functional groups, hydrogen bonds are significant organizing forces. nih.gov Both intramolecular and intermolecular hydrogen bonds are observed. For example, in a methyl-carbazole derivative, intramolecular O—H···O hydrogen bonds stabilize the molecular conformation, while intermolecular N—H···O and C—H···O interactions contribute to the crystal structure. iucr.org In other complex systems, amide N—H⋯O hydrogen bonds can create one-dimensional chains. nih.gov The nature and strength of these bonds are highly dependent on the solvent used during crystallization and the specific functional groups present. chemrxiv.orgucl.ac.uk

π-π Stacking : As large, planar aromatic systems, benzo[b]carbazoles are prone to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. nih.gov In some structures, slipped π–π stacking is observed, where carbazole units are stacked with a slight offset. iucr.org The interplay between hydrogen bonding and π-π stacking is crucial; in some environments, hydrogen bonds dominate, while in others, π-π stacking is the primary organizing interaction. chemrxiv.orgucl.ac.uk Weak C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, also play a role in stabilizing the crystal packing. nih.gov

Hirshfeld Surface Analysis

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com This method maps the electron distribution of a molecule in a crystal to generate a unique surface that provides a detailed picture of intermolecular contacts. nih.govmdpi.com

The analysis generates a 2D "fingerprint plot," which summarizes the frequency of different types of intermolecular contacts. nih.gov For carbazole-related structures, these plots typically show that H···H interactions account for the largest percentage of the surface area, followed by C···H/H···C contacts. nih.gov The presence of other atoms, like oxygen or nitrogen, introduces contributions from O···H/H···O and N···H/H···N contacts. nih.gov

Red spots on the Hirshfeld surface mapped over the dnorm property indicate close intermolecular contacts, highlighting regions involved in interactions like hydrogen bonding. mdpi.comresearchgate.net This technique allows for a quantitative comparison of the packing environments in different crystal structures, providing deep insight into the forces governing molecular assembly. nih.govnih.gov

Table 2: Example of Interatomic Contact Contributions from Hirshfeld Surface Analysis of a Related Tetrahydrocarbazole

Interatomic Contact Contribution to Hirshfeld Surface (%)
H···H 63.7
C···H/H···C 25.5
O···H/H···O 7.5
N···H/H···N 3.3

Data derived from a study on 6-methoxy-1,2,3,4-tetrahydrocarbazole. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the electronic properties of carbazole derivatives. researchgate.netiieta.org These techniques investigate the oxidation and reduction behavior of a compound, providing information about its electron-donating or -accepting capabilities. uss.cl

In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. iieta.org For many carbazole derivatives, the cyclic voltammogram reveals a single reversible oxidative peak, which can be attributed to sequential electron transfer events. researchgate.netiieta.orgiieta.org The position and shape of these peaks provide data on the electrochemical parameters of the molecule. researchgate.net By performing CV at various scan rates, researchers can determine whether the electron transfer process is controlled by diffusion or adsorption on the electrode surface. uss.clscispace.com This information is critical for applications in organic electronics, where charge transport properties are paramount.

Atomic Force Microscopy (AFM) for Film Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to study the morphology of thin films and molecular assemblies. nih.gov It provides three-dimensional topographical information at the nanoscale, making it ideal for characterizing the surfaces of materials prepared from this compound.

In the study of related carbazole-cored molecules, AFM has been used to gain morphological insight into their self-assembly on substrates like mica. acs.org These studies can reveal the formation of structured aggregates or polymeric assemblies in the solid state. acs.org By analyzing AFM images, researchers can determine key surface characteristics such as roughness and domain size, which are critical for the performance of organic electronic devices where the interface morphology plays a significant role. nih.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification and purity analysis of synthesized this compound.

Column Chromatography : Flash column chromatography is a standard method for purifying crude reaction products. nih.govrsc.org In the synthesis of related benzo[b]carbazole compounds, silica (B1680970) gel is commonly used as the stationary phase. nih.gov The mobile phase, or eluent, is a solvent system chosen to effectively separate the desired product from impurities. Common solvent systems for this class of compounds include mixtures of n-hexane and ethyl acetate (B1210297) or hexane (B92381) and acetone. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is an analytical technique used for assessing the purity of the final compound. Reverse-phase HPLC methods have been developed for analyzing 5H-Benzo[b]carbazole. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This technique is highly sensitive and can be scaled for preparative separation to isolate minor impurities. sielc.com

Table 3: Common Compounds Mentioned

Compound Name
This compound
7,9-Dimethyl-5-phenylsulfonyl-5H-benzo[b]carbazole
1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde
6-methoxy-1,2,3,4-tetrahydrocarbazole
5H-Benzo[b]carbazole
Acetonitrile
Acetone
Ethyl acetate
Formic acid
n-Hexane

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing carbazole derivatives such as 11-Methyl-5H-benzo[B]carbazole?

  • Methodology :

  • Carbazole derivatives can be synthesized via alkylation or substitution reactions. For example, N-hydroxyethyl carbazole is synthesized using carbazole, potassium hydroxide, and 2-chloroethanol in dimethylformamide (DMF) as a solvent (reflux at 80–90°C for 6–8 hours) .
  • Polymer-based carbazole derivatives (e.g., polyphosphazenes) require grafting carbazole onto a backbone via controlled polymerization. Increasing carbazole content in raw material mixtures improves thermal stability and functional properties .
    • Key Parameters :
  • Solvent polarity (DMF enhances reactivity), temperature control, and catalyst selection.

Q. How can computational methods predict the electronic properties of carbazole derivatives?

  • Methodology :

  • Density functional tight-binding (DFTB) methods, such as SCC-DFTB and LC-DFTB, benchmark against experimental data. For carbazole, HOMO energy levels calculated via SCC-DFTB (-5.49 eV) and DFT (-5.68 eV) align with experimental results (-5.40 eV) .
  • Time-dependent DFT (TD-DFT) predicts absorption spectra (e.g., carbazole’s maximum absorbance at 239 nm vs. experimental 291 nm) .
    • Data Table :
PropertySCC-DFTBDFTExperimental
HOMO (eV)-5.49-5.68-5.40
Bandgap (eV)4.134.654.65

Advanced Research Questions

Q. How can factorial experimental design optimize recombinant protein expression for carbazole-degrading enzymes?

  • Methodology :

  • Use a 2³ factorial design (cell concentration, temperature, time) to analyze interactions. For E. coli BL21-SI expressing carbazole 1,9a-dioxygenase:
  • CarAa (catalytic subunit): Optimal at lower cell concentration (Abs₆₀₀=0.3), 25°C, and 24h (3× higher expression vs. standard conditions) .
  • CarAc/CarAd : Prefer standard conditions (Abs₆₀₀=0.5, 37°C, 4h) .
  • Validate via densitometry and carbazole degradation assays (20 ppm degradation confirmed functionality) .
    • Data Table :
VariableLow Level (-1)High Level (+1)Optimal for CarAa
Cell Concentration0.3 Abs₆₀₀0.8 Abs₆₀₀0.3 Abs₆₀₀
Temperature25°C37°C25°C
Time24h4h24h

Q. How do structural modifications influence the anticancer activity of carbazole hybrids?

  • Methodology :

  • Hybrid design: Combine carbazole with pharmacophores (e.g., indole, triazine) to target multiple pathways. For example:
  • Dual-targeting hybrids : Carbazole-triazine derivatives inhibit tubulin and DNA topoisomerase, reducing drug resistance .
  • Structure-activity relationship (SAR) studies: Electron-withdrawing groups (e.g., nitro) at C-3 enhance cytotoxicity (IC₅₀ < 1 µM in leukemia cells) .
    • Key Findings :
  • Hybrids with balanced lipophilicity (logP 2–3) improve membrane permeability .

Q. What analytical techniques elucidate intermolecular interactions during carbazole purification?

  • Methodology :

  • NMR techniques :
  • DOSY : Measures molecular self-diffusion coefficients to confirm carbazole-DMF hydrogen bonding (D = 3.2 × 10⁻¹⁰ m²/s for carbazole vs. 1.8 × 10⁻⁹ m²/s for DMF) .
  • NOESY : Detects spatial proximity (<5 Å) between DMF’s aldehydic hydrogen and carbazole’s N–H .
  • Temperature studies : Hydrogen bond strength decreases at higher temperatures (Δδ = 0.2 ppm at 50°C) .

Q. How to resolve data contradictions in multi-component enzyme expression systems?

  • Methodology :

  • Prioritize components critical for function (e.g., CarAa’s catalytic role in carbazole degradation) .
  • Use multivariate optimization (e.g., desirability function) to balance conflicting conditions .
    • Case Study :
  • CarAa requires low cell density and temperature, while CarAc/Ad prefer standard conditions. Sequential induction or compartmentalized expression may resolve conflicts .

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